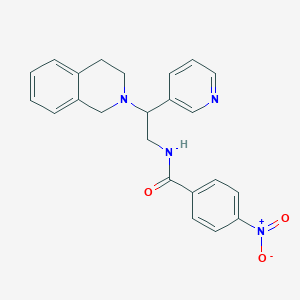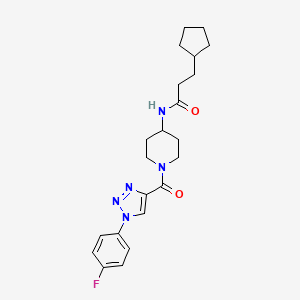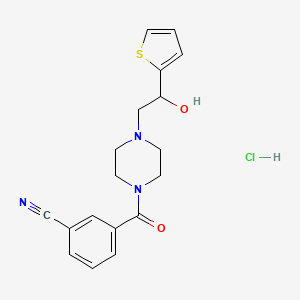
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a novel and potent inhibitor of a specific enzyme that is involved in various physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound and its analogs can be synthesized through various methods. For instance, the synthesis of close analogs involves Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides, leading to potent inhibitors of PARP-1 activity, a key target in cancer therapy (Dhami et al., 2009).
Physicochemical Characteristics : The compound's physicochemical properties are crucial for its interaction with biological systems. Studies on similar compounds show that their structural and physicochemical characteristics influence their biological activities (Zablotskaya et al., 2013).
Biological and Pharmacological Activities
Antitumor and Antimicrobial Activities : Derivatives of similar compounds exhibit a range of biological activities, including antitumor and antimicrobial effects. For example, certain derivatives demonstrate cytotoxicity against tumor cell lines and antimicrobial action, hinting at their potential as therapeutic agents (Wang et al., 2019).
Psychotropic and Anti-inflammatory Activities : Some derivatives are active in psychotropic and anti-inflammatory screenings, indicating potential applications in the treatment of neurological and inflammatory disorders (Zablotskaya et al., 2013).
Chemical and Structural Analysis
Structural Studies : X-ray diffraction analysis of similar compounds has been used to determine their crystal structure, providing insights into their molecular conformation and potential interaction mechanisms with biological targets (Zhu et al., 2011).
Chemical Reactions and Synthesis : The compound and its analogs are involved in various chemical reactions, such as cyclization and cross-coupling, which are key in synthesizing biologically active molecules (Freeman et al., 2023).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-9-21(10-8-18)27(29)30)25-15-22(19-6-3-12-24-14-19)26-13-11-17-4-1-2-5-20(17)16-26/h1-10,12,14,22H,11,13,15-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOIDAMOKKTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)


![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)


